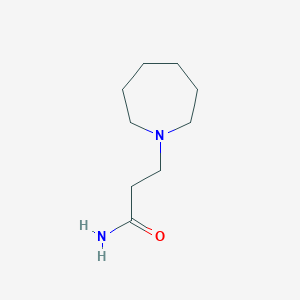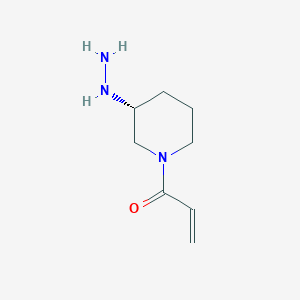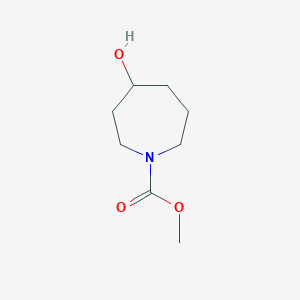
3,4-Dimethylisoquinolin-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dimethylisoquinolin-1-amine is a heterocyclic aromatic amine with a structure that includes a benzene ring fused to a pyridine ring, substituted with methyl groups at the 3 and 4 positions and an amine group at the 1 position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylisoquinolin-1-amine typically involves the cyclization of appropriate precursors. One common method is the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal under acidic conditions to form isoquinoline derivatives .
Industrial Production Methods: Industrial production of isoquinoline derivatives often employs catalytic processes. For example, palladium-catalyzed coupling reactions followed by cyclization can be used to efficiently produce isoquinoline derivatives . These methods are scalable and can be optimized for high yield and purity.
化学反应分析
Types of Reactions: 3,4-Dimethylisoquinolin-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts acylation and alkylation reactions using aluminum chloride as a catalyst are common.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the electrophile used.
科学研究应用
3,4-Dimethylisoquinolin-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3,4-Dimethylisoquinolin-1-amine involves its interaction with various molecular targets. It can act as an inhibitor of monoamine oxidase enzymes, thereby increasing the levels of neurotransmitters in the brain . This mechanism is similar to that of other isoquinoline derivatives, which are known to exhibit neuroprotective and antidepressant-like activities.
相似化合物的比较
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties.
Quinoline: Used as a scaffold in antimalarial drugs.
Isoquinoline: A parent compound with various biological activities.
Uniqueness: 3,4-Dimethylisoquinolin-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at the 3 and 4 positions can enhance its stability and modify its interaction with biological targets compared to unsubstituted isoquinoline derivatives.
属性
分子式 |
C11H12N2 |
|---|---|
分子量 |
172.23 g/mol |
IUPAC 名称 |
3,4-dimethylisoquinolin-1-amine |
InChI |
InChI=1S/C11H12N2/c1-7-8(2)13-11(12)10-6-4-3-5-9(7)10/h3-6H,1-2H3,(H2,12,13) |
InChI 键 |
PQEMODPCGNCSBJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(C2=CC=CC=C12)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


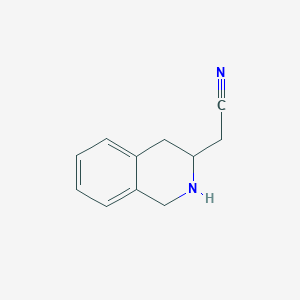
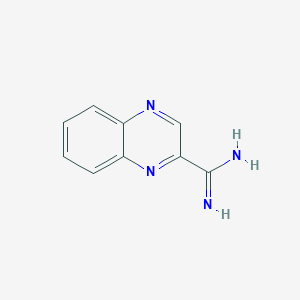
![1H-Pyrazolo[3,4-F]quinoxaline](/img/structure/B11915525.png)

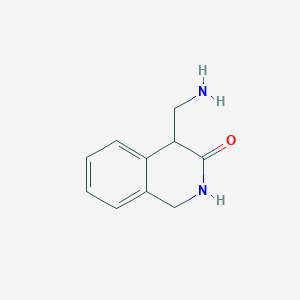
![(2s,3r)-3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B11915544.png)
![1-Methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B11915552.png)

![[1,3]Dioxolo[4,5-h]quinazoline](/img/structure/B11915565.png)


